8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy . For instance, the 13C NMR spectrum of a similar compound contains peaks at specific chemical shifts corresponding to different types of carbon atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For example, the cascade reaction of propynols is an important tactic in organic synthesis, which plays a significant role in the construction of functionalized carbo- or heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For instance, the physical properties such as melting point can be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Study
A range of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines were synthesized, demonstrating notable antibacterial and antifungal activities. This implies potential applications in the development of new antimicrobial agents (Mayekar et al., 2011).
Anti-inflammatory Potential
Research shows that naphtho[1,2-e][1,3]oxazine derivatives exhibit significant anti-inflammatory activities. This was further supported by in silico studies, which highlighted the compounds' interactions with the COX-2 enzyme, suggesting their potential as non-steroidal anti-inflammatory agents (Chanu et al., 2019).
Structural Analysis
A structural study of 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine revealed its envelope-configured oxazine ring, providing insights into its molecular geometry which is crucial for understanding its chemical properties and interactions (Jasinski et al., 2010).
Chemoselective Synthesis
Studies have shown efficient methods for synthesizing various naphtho[1,2-e][1,3]oxazine derivatives, highlighting the use of low-valent titanium reagents for short reaction times and high chemoselectivity. This is important for synthesizing specific derivatives for targeted scientific applications (Shi et al., 2010).
Eco-friendly Synthesis
An eco-friendly approach for synthesizing dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been developed. This approach emphasizes the importance of green chemistry in the synthesis of biologically active compounds, with some derivatives showing significant in vitro antimicrobial effects (Mathew et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of similar compounds could involve the development of more efficient and versatile strategies for their synthesis. For instance, the development of an efficient and versatile strategy towards 4-halo quinolines is highly desirable, especially through a cascade cyclization .
Properties
IUPAC Name |
8-bromo-2-(4-methoxyphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-22-16-6-4-15(5-7-16)21-11-18-17-8-3-14(20)10-13(17)2-9-19(18)23-12-21/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBDBIEVKXTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361853 | |
Record name | 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376374-34-4 | |
Record name | 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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